molecular formula C6H4N10 B11716942 2,3-Bis(1H-tetrazole-5-yl)pyrazine

2,3-Bis(1H-tetrazole-5-yl)pyrazine

Cat. No.: B11716942
M. Wt: 216.16 g/mol
InChI Key: CBJAEVFEWZSWOH-UHFFFAOYSA-N
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Description

2,3-Di-1H-tetrazol-5-ylpyrazine is a heterocyclic compound with the molecular formula C6H4N10. It is characterized by the presence of two tetrazole rings attached to a pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-di-1H-tetrazol-5-ylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyrazine with sodium azide, leading to the formation of the tetrazole rings. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2,3-di-1H-tetrazol-5-ylpyrazine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Di-1H-tetrazol-5-ylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized tetrazole derivatives .

Scientific Research Applications

2,3-Di-1H-tetrazol-5-ylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-di-1H-tetrazol-5-ylpyrazine involves its interaction with molecular targets through its tetrazole and pyrazine rings. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential activity in multiple biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(1H-tetrazol-5-yl)pyrazine
  • 2,3-Bis(1H-tetrazole-5-yl)pyrazine
  • Pyrazine, 2,3-bis(2H-tetrazol-5-yl)-

Uniqueness

2,3-Di-1H-tetrazol-5-ylpyrazine is unique due to its specific arrangement of tetrazole rings on the pyrazine core. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C6H4N10

Molecular Weight

216.16 g/mol

IUPAC Name

2,3-bis(2H-tetrazol-5-yl)pyrazine

InChI

InChI=1S/C6H4N10/c1-2-8-4(6-11-15-16-12-6)3(7-1)5-9-13-14-10-5/h1-2H,(H,9,10,13,14)(H,11,12,15,16)

InChI Key

CBJAEVFEWZSWOH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C2=NNN=N2)C3=NNN=N3

Origin of Product

United States

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